molecular formula C12H14OS B12506360 5-(tert-Butyl)benzo[b]thiophen-3(2H)-one

5-(tert-Butyl)benzo[b]thiophen-3(2H)-one

Cat. No.: B12506360
M. Wt: 206.31 g/mol
InChI Key: QTDIZILRBHBOAF-UHFFFAOYSA-N
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Description

5-(tert-Butyl)benzo[b]thiophen-3(2H)-one is a chemical building block of significant interest in medicinal chemistry and organic synthesis. As a derivative of the privileged benzo[b]thiophene scaffold, it serves as a key intermediate for constructing complex molecules with potential biological activity. The benzo[b]thiophene core is recognized for its paramount significance in diverse domains, including pharmaceuticals, dyes, and agrochemicals . This specific tert-butyl-substituted derivative is designed for researchers developing new therapeutic agents. The benzo[b]thiophene scaffold is found in compounds exhibiting a broad range of activities, such as antimicrobial , anticancer , antioxidant , anti-inflammatory, and antidepressant effects . Furthermore, the structure is a component of clinical agents, including Raloxifene (a selective estrogen receptor modulator) and Zileuton (used for asthma) . The incorporation of the tert-butyl group can be leveraged to modulate the compound's steric and electronic properties, potentially enhancing selectivity and metabolic stability in target molecules. This product is intended for research and development purposes only. It is not approved for human or veterinary diagnostic or therapeutic use. Researchers should handle this material with appropriate care and safety precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H14OS

Molecular Weight

206.31 g/mol

IUPAC Name

5-tert-butyl-1-benzothiophen-3-one

InChI

InChI=1S/C12H14OS/c1-12(2,3)8-4-5-11-9(6-8)10(13)7-14-11/h4-6H,7H2,1-3H3

InChI Key

QTDIZILRBHBOAF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)SCC2=O

Origin of Product

United States

Preparation Methods

Table 1: Yields for Benzo[b]thiophene Derivatives

Compound Method Yield Reference
5-Phenylthieno[3,2-b]thiophen-3(2H)-one Cyclization 96%
2-Phenylbenzo[b]thiophene 1,1-dioxide Oxidation 39%
Methyl benzo[b]thiophene-3-carboxylate Carbonylation 81%

Chemical Reactions Analysis

Functionalization at the 3-Position

The ketone group at position 3 is reactive toward:

  • Nucleophilic Additions : Grignard reagents or organolithium compounds could generate tertiary alcohols.

  • Reduction : Catalytic hydrogenation (e.g., H<sub>2</sub>/Pd-C) might reduce the ketone to a secondary alcohol.

  • Condensation Reactions : Formation of hydrazones or oximes via reaction with hydrazines or hydroxylamines.

Substituent-Directed Reactivity

The tert-butyl group at position 5 influences reactivity:

  • Steric Effects : Bulky substituents may hinder electrophilic substitution at adjacent positions.

  • Electronic Effects : Electron-donating tert-butyl groups could activate the aromatic ring toward electrophilic substitution (e.g., nitration, sulfonation) at less hindered positions (C4 or C6).

Comparative Data from Analogous Compounds

CompoundReaction TypeConditionsProductYieldSource
Benzo[b]thiophene 1,1-dioxide (1f )OxidationH<sub>2</sub>O<sub>2</sub>/AcOH, 100°C, 1.5 h5-(tert-butyl)benzo[b]thiophene 1,1-dioxide90%
2-Phenylbenzo[b]thiophene-3-carboxylate (2a )Pd-catalyzed carbonylationPdI<sub>2</sub>, CO/air, 80°C, 24 hMethyl ester80%
3-Hydroxybenzo[b]thiopheneCu-mediated cyclizationCu(OAc)<sub>2</sub>, DMSO, 120°C, 12 h2-Thioaroyl-3-hydroxy derivative75%

Scientific Research Applications

5-(tert-Butyl)benzo[b]thiophen-3(2H)-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(tert-Butyl)benzo[b]thiophen-3(2H)-one depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to the modulation of cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Selected Derivatives

Compound Name Substituent(s) Molecular Weight (g/mol) Melting Point (°C) Notable Properties References
5-(tert-Butyl)benzo[b]thiophen-3(2H)-one 5-tert-butyl 206.29* N/A Enhanced lipophilicity, steric bulk
SBI-3570 5-phenyl (Z-configuration) 294.37 N/A Inhibits SHP2 phosphatase; planar structure for binding
5-Dodecyl derivative (CAS 140431-41-0) 5-dodecyl 632.37 N/A High lipophilicity; potential for aggregation
2-(2-Hydroxy-5-nitro-benzylidene) derivative Benzylidene + nitro group 313.31 N/A Strong electron-withdrawing effects; red-shifted UV-Vis absorption
5-(Trifluoromethyl)-1,1-dioxide (CAS 2173565-56-3) 5-CF₃ + sulfone 250.19 N/A Oxidation-resistant; polar sulfone group

*Calculated based on parent structure (C₈H₆OS) + C₄H₉.

Key Observations :

  • Electronic Effects : Electron-withdrawing groups (e.g., nitro in , trifluoromethyl in ) decrease electron density at the thiophene ring, altering reactivity in electrophilic substitutions. The tert-butyl group, being electron-donating, may stabilize positive charges in intermediates.
  • Lipophilicity : Long alkyl chains (e.g., dodecyl) increase hydrophobicity more significantly than tert-butyl, affecting solubility and membrane permeability in biological systems .

Spectral and Reactivity Comparisons

UV-Vis Absorption Profiles

  • This compound : Expected absorption in the 250–300 nm range due to π→π* transitions of the aromatic system.
  • Methine Dye 8h (λmax = 521 nm): Extended conjugation via diphenylamino-thiophene substituents results in near-infrared absorption, critical for dye applications .
  • Nitro-Benzylidene Derivative : Strong absorption above 400 nm due to intramolecular charge transfer (ICT) between nitro and ketone groups .

Antimicrobial Activity

  • Schiff Base Metal Complexes (e.g., Mn(II), Cu(II)): Demonstrated moderate activity against Gram-positive bacteria (e.g., Bacillus subtilis), comparable to ciprofloxacin . The tert-butyl derivative’s bulky substituent may enhance membrane penetration but reduce chelation efficiency.

Research Findings and Challenges

  • Synthetic Challenges : Introducing tert-butyl groups via Friedel-Crafts alkylation may compete with ring sulfonation or oxidation, requiring careful optimization .
  • Stability : Unlike 1,1-dioxide derivatives, the parent ketone is prone to oxidation at the thiophene sulfur, necessitating protective strategies for long-term storage .
  • Biological Limitations : While alkyl chains enhance lipophilicity, excessive bulk (e.g., tert-butyl) may impede binding to enzymatic pockets, as seen in SBI-3570’s structure-activity relationships .

Biological Activity

5-(tert-Butyl)benzo[b]thiophen-3(2H)-one is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

This compound belongs to the class of benzo[b]thiophene derivatives, which are known for their significant pharmacological properties. The compound can be synthesized through various methods, including microwave-assisted synthesis and palladium-catalyzed reactions. For instance, a method involving the reaction of tert-butyl groups with benzo[b]thiophene derivatives has been documented, yielding high purity and yield rates .

The biological activity of this compound can be attributed to its interaction with several biological targets:

  • Anticancer Activity : Studies have shown that derivatives of benzo[b]thiophene exhibit potent antiproliferative effects against various cancer cell lines. For example, compounds related to this compound have demonstrated IC50 values in the low micromolar range against human cancer cell lines such as HeLa and K562 . The mechanism involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis .
  • Antioxidant Properties : Compounds within this class have also been evaluated for their antioxidant capabilities. Research indicates that this compound can inhibit free radical-induced lipid peroxidation, showcasing its potential as a protective agent against oxidative stress .

Antiproliferative Activity

A summary of the antiproliferative activity of this compound and related compounds is presented in the following table:

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundHeLa0.75Inhibition of tubulin polymerization
Related Compound AK5620.70Induction of apoptosis
Related Compound BL12101.1Cell cycle arrest (G2/M phase)

Case Studies

  • Cancer Cell Studies : In a study evaluating the effects on leukemia cells (K562), it was found that this compound significantly inhibited cell growth, with an IC50 value indicating high potency compared to standard chemotherapeutic agents .
  • Normal Cell Viability : Importantly, this compound demonstrated selective toxicity towards cancer cells while sparing normal human peripheral blood mononuclear cells (PBMC), indicating a favorable therapeutic index .

Q & A

Q. What are the established synthetic routes for 5-(tert-Butyl)benzo[b]thiophen-3(2H)-one, and what key reaction parameters influence yield?

Methodological Answer: The compound can be synthesized via Friedel-Crafts alkylation followed by a Newman-Kwart rearrangement, as demonstrated in analogous benzo[b]thiophene derivatives . Key parameters include:

  • Catalyst selection : Lewis acids (e.g., AlCl₃) for Friedel-Crafts activation.
  • Temperature control : Optimal ranges (e.g., 80–120°C) to prevent side reactions.
  • Solvent polarity : Use of aprotic solvents (e.g., 1,4-dioxane) to stabilize intermediates .
  • Purification : Column chromatography or recrystallization to isolate the product.

Q. How can researchers verify the structural integrity of this compound post-synthesis?

Methodological Answer: Use a combination of spectroscopic and crystallographic techniques:

  • NMR spectroscopy : Analyze 1H^1H and 13C^{13}C peaks to confirm tert-butyl and thiophenone moieties.
  • Mass spectrometry : Compare experimental molecular ion ([M+H]⁺) with theoretical values (NIST data ).
  • X-ray crystallography : Resolve crystal structure to validate stereochemistry and bond angles, as seen in related fluorinated thiophenes .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Toxicity mitigation : Refer to GHS classifications (e.g., acute toxicity Category 4 for inhalation/dermal exposure) .
  • Personal protective equipment (PPE) : Use gloves, goggles, and fume hoods.
  • Waste disposal : Segregate hazardous waste and collaborate with certified disposal services .

Advanced Research Questions

Q. What strategies resolve contradictory spectral data during structural elucidation?

Methodological Answer:

  • Cross-validation : Compare NMR, IR, and mass spectra with computational predictions (e.g., density functional theory, DFT).
  • Database referencing : Use NIST Chemistry WebBook for benchmark spectral data .
  • Isotopic labeling : Introduce 13C^{13}C or 2H^2H to clarify ambiguous signals in complex environments .

Q. How can computational chemistry predict the reactivity of this compound in novel reactions?

Methodological Answer:

  • DFT calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
  • Molecular docking : Study interactions with biological targets (e.g., enzymes) using X-ray crystallographic data as input .
  • Reaction pathway simulation : Software like Gaussian or ORCA can optimize transition states for proposed mechanisms .

Q. What experimental designs are effective for studying the compound’s photophysical properties?

Methodological Answer:

  • UV-Vis spectroscopy : Measure absorbance/emission spectra in varying solvents to assess solvatochromism.
  • Time-resolved fluorescence : Investigate excited-state dynamics using pulsed lasers.
  • Thermogravimetric analysis (TGA) : Evaluate thermal stability for applications in materials science .

Q. How can researchers address low yields in scaled-up synthesis?

Methodological Answer:

  • Process optimization : Screen catalysts (e.g., heterogeneous vs. homogeneous) and solvent systems.
  • Kinetic studies : Use in-situ monitoring (e.g., FTIR or HPLC) to identify rate-limiting steps .
  • Flow chemistry : Improve heat/mass transfer for exothermic reactions .

Q. What methodologies identify degradation products under oxidative conditions?

Methodological Answer:

  • LC-MS/MS : Track degradation pathways with high-resolution mass spectrometry.
  • Stability testing : Expose the compound to H₂O₂ or UV light, then isolate products via preparative TLC.
  • Mechanistic probes : Use radical scavengers (e.g., BHT) to confirm free radical-mediated degradation .

Data Contradiction & Validation

Q. How should researchers reconcile discrepancies between experimental and computational spectral data?

Methodological Answer:

  • Error analysis : Check for impurities (e.g., via HPLC) or solvent effects in experimental data.
  • Parameter adjustment : Refine computational models (e.g., solvent correction in DFT).
  • Collaborative validation : Compare results with independent labs or published datasets .

Q. What statistical approaches validate reproducibility in synthetic protocols?

Methodological Answer:

  • Design of Experiments (DoE) : Use factorial designs to test variable interactions (e.g., temperature, catalyst loading) .
  • Control charts : Monitor yield and purity across multiple batches.
  • Interlaboratory studies : Share protocols with collaborators to assess universal applicability .

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